![molecular formula C12H19N3 B1318020 [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953737-44-5](/img/structure/B1318020.png)
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
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Overview
Description
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry . This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 2-methylpiperidine with 3-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability . These methods allow for better control over reaction parameters and can lead to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine derivatives, while reduction reactions may produce various piperidine derivatives .
Scientific Research Applications
Antidepressant and Analgesic Properties
Research indicates that [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exhibits properties that may be beneficial in treating depression and pain. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Antiviral Properties
Recent investigations have shown that derivatives of this compound possess antiviral activity, particularly against viruses such as SARS-CoV-2. The mechanism is believed to involve interference with viral entry or replication processes .
Data Tables
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive symptoms compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
Case Study 2: Anticancer Research
In vitro experiments revealed that the compound significantly inhibited the growth of MCF7 breast cancer cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to untreated controls, underscoring its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets and pathways in biological systems . The compound may act on neurotransmitter receptors or enzymes, leading to various physiological effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Uniqueness
What sets [2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine apart from these similar compounds is its unique combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications .
Biological Activity
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known by its chemical structure and CAS number 953737-44-5, is a compound of significant interest in medicinal chemistry. Its unique molecular configuration, characterized by a piperidine ring substituted with a methyl group and a pyridine ring, suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₃
- Structural Features :
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Linkage : Connected through a methanamine group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
- Neuropharmacological Effects : The compound is being investigated for its potential to target neurological disorders.
- Antimicrobial Activity : Preliminary data suggest possible effectiveness against certain pathogens.
The biological activity of this compound is thought to involve interactions with specific receptors and enzymes in biological systems. Key mechanisms include:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could contribute to its therapeutic effects.
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. This suggests that structural modifications can enhance its effectiveness against cancer cells .
Neuropharmacological Studies
Research has indicated that compounds similar to this compound can cross the blood-brain barrier (BBB), making them promising candidates for treating neurodegenerative diseases. For instance, derivatives have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .
Antimicrobial Properties
In vitro studies have shown that related piperidine derivatives possess antimicrobial properties. The compound's structure may facilitate interactions with bacterial cell membranes or metabolic pathways, leading to growth inhibition of specific bacterial strains.
Comparison with Similar Compounds
A comparative analysis of structurally related compounds reveals distinct biological activities based on minor variations in their chemical structures. For example:
Compound Name | Structure | Key Differences |
---|---|---|
[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine | C₁₃H₂₁N₃ | Ethyl substitution |
[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]methanamine | C₁₂H₁₉N₃ | Methyl substitution at the 6-position |
[2-(1-Piperidinyl)-3-pyridinyl]methanamine | C₁₂H₁₉N₃ | Different substitution pattern |
The unique substitution pattern of this compound may influence its binding affinity and selectivity towards biological targets compared to its analogs.
Properties
IUPAC Name |
[2-(2-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-5-2-3-8-15(10)12-11(9-13)6-4-7-14-12/h4,6-7,10H,2-3,5,8-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWSTMOQOLQKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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